3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
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Overview
Description
3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with various reagents to form the benzothiadiazine ring. One common method includes the reduction of nitrobenzenesulfonamides followed by cyclization with trimethyl orthoacetate . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization and quality control measures to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds have been studied for their antimicrobial, antiviral, and anticancer activities.
Uniqueness
3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide stands out due to its unique structural features, which may confer specific biological activities not observed in other similar compounds. Its pyrrolidine moiety, for example, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17N3O2S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)14-12-4-2-1-3-11(12)9-15(18)8-10-5-6-13-7-10/h1-4,10,13-14H,5-9H2 |
InChI Key |
MGJYJNWHPLOXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2CC3=CC=CC=C3NS2(=O)=O |
Origin of Product |
United States |
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